

# Application Note: Comprehensive Analytical Characterization of 2-Methylindolin-1-amine hydrochloride

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## Compound of Interest

Compound Name: 2-Methylindolin-1-amine  
hydrochloride

Cat. No.: B195251

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**2-Methylindolin-1-amine hydrochloride**, also known as 1-Amino-2-methylindoline HCl, is a critical synthetic intermediate in the manufacturing of Indapamide, a widely used antihypertensive and diuretic drug.[1] Given its role as a key starting material and a potential impurity in the final active pharmaceutical ingredient (API), its rigorous analytical characterization is essential for ensuring drug quality, safety, and efficacy. This application note provides a comprehensive suite of detailed protocols for the identification, purity assessment, and structural elucidation of **2-Methylindolin-1-amine hydrochloride** using various analytical techniques.

The methodologies outlined below include High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and identification, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification.

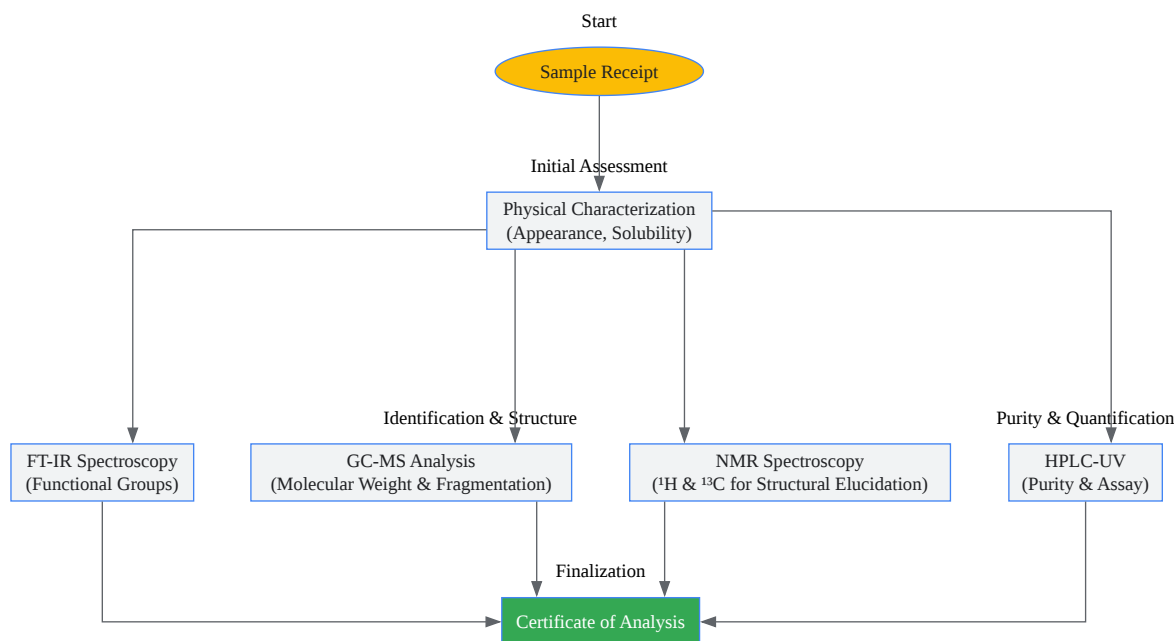
## Physicochemical Properties

A summary of the key physicochemical properties of **2-Methylindolin-1-amine hydrochloride** is presented below.

Property	Value	Reference
IUPAC Name	2-methyl-2,3-dihydroindol-1-amine;hydrochloride	<a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	1-Amino-2-methylindoline hydrochloride, Indapamide Impurity B	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	102789-79-7	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>13</sub> ClN <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	184.67 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Solid	<a href="#">[1]</a>
Melting Point	170-172 °C	<a href="#">[4]</a>

## Analytical Characterization Workflow

The comprehensive analysis of **2-Methylindolin-1-amine hydrochloride** follows a structured workflow to ensure all aspects of its identity, purity, and structure are confirmed.



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Caption: Overall analytical workflow for the characterization of 2-Methylindolin-1-amine HCl.

## Chromatographic Methods

### High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle: Reversed-phase HPLC separates compounds based on their polarity. A polar mobile phase is used with a non-polar stationary phase. The retention time and peak area are used to determine the purity and concentration of the analyte.

#### Experimental Protocol:

- **Sample Preparation:** Accurately weigh and dissolve 10 mg of **2-Methylindolin-1-amine hydrochloride** in 10 mL of mobile phase A to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with mobile phase A.
- **Chromatographic Conditions:** Perform the analysis using an isocratic elution.
- **Data Analysis:** Calculate the purity by the area normalization method. For assay, compare the peak area of the sample to that of a certified reference standard.

#### HPLC System Parameters:

Parameter	Setting
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	20 mM Phosphate Buffer (pH 2.5) : Acetonitrile (65:35 v/v)[5]
Flow Rate	1.0 mL/min
Column Temperature	25°C
Injection Volume	10 µL
Detector	UV-Vis Detector

| Wavelength | 220 nm |

## Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Principle: GC separates volatile compounds based on their boiling points and interaction with the stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint for identification. The analysis is performed on the free base form (1-Amino-2-methylindoline, MW: 148.20 g/mol).<sup>[6]</sup>

#### Experimental Protocol:

- **Sample Preparation:** Dissolve 1 mg of **2-Methylindolin-1-amine hydrochloride** in 1 mL of methanol. Add 50 µL of 1M NaOH to neutralize the HCl and liberate the free base. Vortex and inject the supernatant.
- **GC-MS Analysis:** Inject the prepared sample into the GC-MS system.
- **Data Interpretation:** Identify the main peak by its retention time and compare the obtained mass spectrum with a reference library or theoretical fragmentation pattern. The molecular ion peak [M]<sup>+</sup> should be observed at m/z = 148.

#### GC-MS System Parameters:

Parameter	Setting
GC Column	HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent <sup>[7]</sup>
Carrier Gas	Helium at 1.0 mL/min
Inlet Temperature	250°C
Injection Mode	Splitless (1 µL)
Oven Program	Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Ion Source Temp.	230°C
Ionization Mode	Electron Ionization (EI) at 70 eV

| Mass Range | 40-400 amu |

Expected Mass Fragments (for Free Base):

m/z	Interpretation
148	[M] <sup>+</sup> Molecular Ion
133	[M-CH <sub>3</sub> ] <sup>+</sup>
118	[M-NH <sub>2</sub> -CH <sub>2</sub> ] <sup>+</sup>

| 91 | Tropylium ion |

## Spectroscopic Methods

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei. <sup>1</sup>H NMR gives information on the number and environment of protons, while <sup>13</sup>C NMR provides information on the carbon skeleton.

Experimental Protocol:

- Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher spectrometer.
- Structural Confirmation: Assign the observed chemical shifts, multiplicities, and integrations to the corresponding atoms in the molecular structure.

Predicted NMR Data (in DMSO-d<sub>6</sub>):

<sup>1</sup>H NMR:

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
<b>~9.5-10.5</b>	<b>Broad s</b>	<b>2H</b>	<b>-NH<sub>3</sub><sup>+</sup> (from HCl)</b>
~7.0-7.5	m	4H	Aromatic protons (Ar-H)
~4.0-4.5	m	1H	C2-H
~3.0-3.5	dd	1H	C3-H (one proton)
~2.7-3.2	dd	1H	C3-H (other proton)

| ~1.2-1.4 | d | 3H | -CH<sub>3</sub> |

<sup>13</sup>C NMR:

Chemical Shift ( $\delta$ , ppm)	Assignment
<b>~145-150</b>	<b>Aromatic C (quaternary, C-N)</b>
~125-130	Aromatic CH
~120-125	Aromatic CH
~110-115	Aromatic CH
~55-60	C2
~30-35	C3

| ~15-20 | -CH<sub>3</sub> |

Note: The N-NH<sub>2</sub> group is a hydrazine-like structure attached to the indoline ring.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The absorption bands correspond to specific functional groups present in the molecule.

## Experimental Protocol:

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum, typically from 4000 to 400  $\text{cm}^{-1}$ .
- Interpretation: Identify characteristic absorption bands and assign them to the functional groups of **2-Methylindolin-1-amine hydrochloride**.

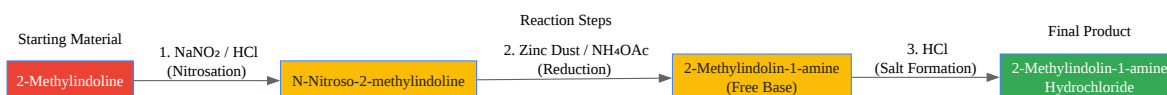
## Characteristic FT-IR Absorption Bands:

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
3200-2700 (broad)	N-H Stretch	$-\text{NH}_3^+$ (Ammonium salt)[8] [9]
3100-3000	C-H Stretch	Aromatic C-H
2980-2850	C-H Stretch	Aliphatic C-H
~1600 & ~1470	C=C Stretch	Aromatic Ring
1620-1560	N-H Bend	Ammonium salt[9]

| 1335-1250 | C-N Stretch | Aromatic Amine[10] |

## Context: Synthetic Pathway

Understanding the synthesis of **2-Methylindolin-1-amine hydrochloride** provides context for potential impurities. The compound is typically prepared by the nitrosation of 2-methylindoline followed by a reduction step.[4][11]





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Caption: Synthetic route for 2-Methylindolin-1-amine HCl from 2-methylindoline.[4]

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